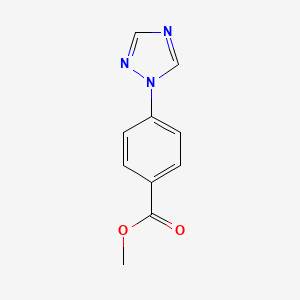

4-(1H-1,2,4-三唑-1-基)苯甲酸甲酯

描述

“Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms .

Synthesis Analysis

The synthesis of “Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate” and its derivatives has been reported in the literature . The structures of these compounds were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of “Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate” can be determined using techniques such as NMR and MS analysis . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

“Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate” and its derivatives have been evaluated for their reactivity in various chemical reactions . For instance, some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate” can be determined using various analytical techniques. For instance, its melting point is reported to be between 167 - 169 degrees Celsius .科学研究应用

Anticancer Research

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising inhibitory activities against cancer cell lines such as MCF-7 and HCT-116 . Notably, certain derivatives exhibited potent cytotoxicity with IC50 values lower than those of reference drugs, while also demonstrating selectivity by having minimal effects on normal cells . This suggests their potential use in developing more effective and less toxic cancer therapies.

Proteomics Research

In the field of proteomics, Methyl 4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate is utilized for its biochemical properties. It serves as a building block in the synthesis of peptides and proteins for research purposes, aiding in the understanding of protein structure and function .

Antimicrobial Activity

The triazole ring, a component of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate, is known for its antimicrobial properties. Compounds featuring the triazole moiety are explored for their antibacterial and antifungal activities, which is crucial in the development of new antibiotics and antifungal medications .

Electrochemical Applications

Derivatives of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate have been studied for their electrochemical properties. Research indicates potential applications in electrochromic and optical devices, where these compounds can undergo redox reactions and change color in response to electrical stimuli .

Coordination Chemistry

The triazole derivatives are also significant in coordination chemistry, where they act as ligands that can bind to metals. This property is essential for creating complex structures with metals for various applications, including catalysis and materials science .

Drug Design and Development

The structural features of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate make it a valuable scaffold in drug design. Its ability to form hydrogen bonds and interact with biological targets facilitates the development of new drugs with improved pharmacokinetic and pharmacodynamic profiles .

Synthesis of Novel Compounds

The versatility of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate allows for its use in the synthesis of a wide range of novel compounds. These new molecules are then screened for various biological activities, expanding the repertoire of potential therapeutic agents .

Sustainable Chemistry

Recent advances have leveraged Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate in sustainable chemistry practices. For instance, its derivatives have been synthesized through metal-free processes, highlighting an environmentally friendly approach to chemical synthesis .

安全和危害

未来方向

The future research directions for “Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate” could include further exploration of its potential applications, particularly in the field of medicine . More studies are needed to fully understand its mechanism of action and to optimize its properties for specific applications .

作用机制

Target of Action

Methyl 4-[1,2,4]triazol-1-yl-benzoate, also known as Methyl 4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate or Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate, is a type of triazole compound . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .

Mode of Action

It’s known that triazole compounds, in general, are capable of binding in the biological system with various enzymes and receptors . This binding can lead to changes in the function of these targets, potentially resulting in various biological effects.

Biochemical Pathways

Triazole compounds are known for their potential applicability to a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammation activities . This suggests that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

The presence of the triazole ring in the compound suggests that it may have good binding affinity in the biological system , which could potentially impact its bioavailability.

Result of Action

In terms of the molecular and cellular effects of Methyl 4-[1,2,4]triazol-1-yl-benzoate’s action, some studies have shown that certain 1,2,4-triazole benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Some of these compounds were found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . .

属性

IUPAC Name |

methyl 4-(1,2,4-triazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)8-2-4-9(5-3-8)13-7-11-6-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTOWCFVKCJKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594746 | |

| Record name | Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |

CAS RN |

58419-67-3 | |

| Record name | Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

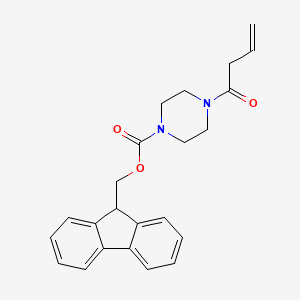

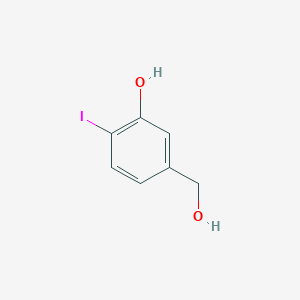

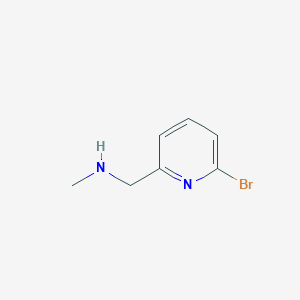

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B1320499.png)

![[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1320501.png)

![4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1320514.png)

![Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B1320516.png)